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Cat. No.: B2446619 Get Quote

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals
Introduction

VU0542270 is a pioneering pharmacological tool, identified as the first potent and selective

inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2]

[3][4] This discovery holds significant promise for the development of novel therapeutics

targeting cardiovascular disorders where modulation of vascular tone is critical, such as patent

ductus arteriosus, migraine, and sepsis.[3][4] This technical guide provides a comprehensive

overview of the chemical properties, synthesis, and biological activity of VU0542270, tailored

for professionals in research and drug development.

Chemical and Physical Properties
VU0542270 is an N-aryl-N'-benzyl urea compound.[1][3][4] Its fundamental chemical and

physical properties are summarized in the table below, providing essential information for its

handling, storage, and application in experimental settings.
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Property Value Reference

IUPAC Name

1-[(4-Methyl-2-thiophen-2-yl-

1,3-thiazol-5-yl)methyl]-3-

thiophen-2-ylurea

[5]

Formal Name

N-[[4-methyl-2-(2-thienyl)-5-

thiazolyl]methyl]-N′-2-thienyl-

urea

[6]

CAS Number 1396814-79-1 [2][5][6]

Molecular Formula C14H13N3OS3 [2][5]

Molecular Weight 335.46 g/mol [2][5]

Appearance Solid, white to off-white powder [7][8]

Purity ≥98% (HPLC) [5][8]

SMILES
CC1=C(CNC(NC2=CC=CS2)=

O)SC(C3=CC=CS3)=N1
[8]

InChI Key
HMFDAWDOVRPGGW-

UHFFFAOYSA-N
[5]

Solubility

DMSO: 10 mM (sparingly

soluble, 1-10 mg/mL); Ethanol:

Slightly soluble (0.1-1 mg/mL)

[2][6]

Storage

Solid Powder: -20°C for 3

years; In Solvent: -80°C for 6

months

[7]

Synthesis
The synthesis of VU0542270 was carried out at the Warren Center for Neuroscience Drug

Discovery.[9][10] The discovery of VU0542270 stemmed from a high-throughput screening of

47,872 chemically diverse compounds.[1][3][4] Following its identification, 48 analogs were

synthesized to establish a preliminary structure-activity relationship (SAR).[1] This was

achieved through an iterative parallel synthesis approach, where the left and right sides of the
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urea core were independently modified using various commercially available benzylamines or

isocyanates.[1]

While a detailed, step-by-step protocol for the synthesis of VU0542270 is not publicly available

in the provided search results, the general synthetic strategy for analogous urea-based

compounds typically involves the reaction of an appropriate isocyanate with a corresponding

amine.

Biological Activity and Mechanism of Action
VU0542270 is a potent and highly selective inhibitor of the Kir6.1/SUR2B KATP channel.[1][8]

The sulfonylurea receptor (SUR) subunit is the binding site for VU0542270.[1][3] Specifically, its

selectivity is achieved through binding to the SUR2 subunit.[9]

Parameter Value Channel Subtype Reference

IC50 ~100 nM Kir6.1/SUR2B [1][3][4][7][8]

IC50 129 nM Kir6.1/SUR2B [2]

Selectivity >300-fold

Over Kir6.2/SUR1 and

other Kir family

members (up to 30

µM)

[1][2][3][4][7]

The inhibition of the Kir6.1/SUR2B channel by VU0542270 leads to the modulation of vascular

tone, which is a critical aspect of blood flow and blood pressure regulation.[1][3]

Experimental Protocols
High-Throughput Screening for Kir6.1/SUR2B Inhibitors

The initial discovery of VU0542270 was the result of a large-scale screening campaign.

Objective: To identify novel inhibitors of heterologously expressed Kir6.1/SUR2B channels.

Compound Library: 47,872 chemically diverse compounds were screened.[1][3][4]
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Assay Principle: A thallium flux assay was utilized to assess channel activity.

Cell Line: T-Rex-HEK293 cells stably co-expressing pcDNA5/TO-Kir6.1 and pcDNA3.1-

SUR2B were used.[1] Tetracycline was used to induce the expression of the channel

subunits.[1][9]

General Workflow:

HEK-293 cells were transfected with plasmids encoding Kir6.1 and SUR2B.

Stable cell lines with robust pinacidil-activated thallium flux were selected.

Cells were exposed to the library of compounds.

Thallium flux, as an indicator of KATP channel activity, was measured.

Compounds that inhibited thallium flux were identified as potential inhibitors.

Pressure Myography Experiments

To assess the physiological effect of VU0542270 on vascular tissue, pressure myography

experiments were conducted.

Objective: To determine the effect of VU0542270 on the constriction of isolated blood

vessels.

Tissue: Ductus arteriosus vessels isolated from mice.[1][3][4]

Methodology:

The isolated ductus arteriosus was mounted on a pressure myograph.

The vessel was subjected to a physiological pressure.

Increasing concentrations of VU0542270 (1 nM to 100 µM) were added to the vessel bath

over a 20-minute period.[7]

Changes in the vessel diameter were measured to determine the degree of constriction.
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Positive Control: The non-specific KATP channel inhibitor glibenclamide was used for

comparison.[1][3]

Results: VU0542270 induced a dose-dependent constriction of the ductus arteriosus, similar

to the effect observed with glibenclamide.[1][3][7]

Signaling Pathway and Experimental Workflow
The mechanism of action of VU0542270 involves the direct inhibition of the Kir6.1/SUR2B

KATP channel in vascular smooth muscle cells. This inhibition leads to a series of events

culminating in vasoconstriction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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